propan-2-yl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(2-methoxyphenyl)-4H-pyran-3-carboxylate
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Overview
Description
ISOPROPYL 6-AMINO-5-CYANO-2-{[(3-CYANO-4,5,6-TRIMETHYL-2-PYRIDYL)SULFANYL]METHYL}-4-(2-METHOXYPHENYL)-4H-PYRAN-3-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, pyridyl, sulfanyl, methoxyphenyl, and pyran carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ISOPROPYL 6-AMINO-5-CYANO-2-{[(3-CYANO-4,5,6-TRIMETHYL-2-PYRIDYL)SULFANYL]METHYL}-4-(2-METHOXYPHENYL)-4H-PYRAN-3-CARBOXYLATE involves multiple steps. One common method includes the cyanoacetylation of amines, which is a versatile and economical method . This process involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions to yield cyanoacetamide derivatives. The reaction can be carried out without solvents at room temperature or with heating .
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: ISOPROPYL 6-AMINO-5-CYANO-2-{[(3-CYANO-4,5,6-TRIMETHYL-2-PYRIDYL)SULFANYL]METHYL}-4-(2-METHOXYPHENYL)-4H-PYRAN-3-CARBOXYLATE can undergo various types of chemical reactions including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as dimethyl sulfoxide (DMSO) and hydrochloric acid (HCl) for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions . Substitution reactions may involve the use of alkyl halides and bases such as triethylamine .
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of spiro [indole-3,4′-pyridine]-2′-thiolates with DMSO-HCl produces diastereomeric carboxamides .
Scientific Research Applications
ISOPROPYL 6-AMINO-5-CYANO-2-{[(3-CYANO-4,5,6-TRIMETHYL-2-PYRIDYL)SULFANYL]METHYL}-4-(2-METHOXYPHENYL)-4H-PYRAN-3-CARBOXYLATE has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . In industry, it can be used in the production of advanced materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of ISOPROPYL 6-AMINO-5-CYANO-2-{[(3-CYANO-4,5,6-TRIMETHYL-2-PYRIDYL)SULFANYL]METHYL}-4-(2-METHOXYPHENYL)-4H-PYRAN-3-CARBOXYLATE involves its interaction with molecular targets and pathways in biological systems. The compound’s functional groups allow it to bind to specific receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
ISOPROPYL 6-AMINO-5-CYANO-2-{[(3-CYANO-4,5,6-TRIMETHYL-2-PYRIDYL)SULFANYL]METHYL}-4-(2-METHOXYPHENYL)-4H-PYRAN-3-CARBOXYLATE can be compared with other similar compounds such as indole derivatives and pyridine-based compounds These compounds share some structural similarities but differ in their functional groups and overall structure, leading to differences in their chemical reactivity and biological activity
Properties
Molecular Formula |
C27H28N4O4S |
---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
propan-2-yl 6-amino-5-cyano-2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanylmethyl]-4-(2-methoxyphenyl)-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C27H28N4O4S/c1-14(2)34-27(32)24-22(13-36-26-19(11-28)16(4)15(3)17(5)31-26)35-25(30)20(12-29)23(24)18-9-7-8-10-21(18)33-6/h7-10,14,23H,13,30H2,1-6H3 |
InChI Key |
KRSYKDUMPHLAGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N=C1C)SCC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3OC)C(=O)OC(C)C)C#N)C |
Origin of Product |
United States |
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